Bis(2-hydroxy-1-naphthyl) disulfide (IPA-3) is a small molecule identified as an allosteric inhibitor of group I p21-activated kinases (PAKs), specifically PAK1. [] It has gained significant attention in cancer research due to the frequent deregulation of PAKs in various cancers. [] IPA-3 exhibits high selectivity for PAK1, making it a valuable tool for studying PAK1-dependent cellular processes. [, ] Beyond cancer, IPA-3 is also investigated for its potential in other disease models, including spinal cord injury. []
IPA-3, or (2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide, is a selective and non-adenosine triphosphate competitive inhibitor that targets the autoregulatory mechanism of p21-activated kinase (Pak). It has garnered attention for its role in inhibiting the activity of group I Pak isoforms, specifically Pak1, Pak2, and Pak3. IPA-3 has an IC50 value of approximately 2.5 µM for Pak1, indicating its potency as a kinase inhibitor in various biological contexts .
IPA-3 was first identified through a systematic screening process that measured its effects on ATP hydrolysis and autophosphorylation of Pak1. The compound has been utilized in several studies to investigate its effects on cellular signaling pathways and potential therapeutic applications, particularly in neurological recovery and cancer treatment .
The synthesis of IPA-3 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. The detailed synthetic pathway includes:
Technical details regarding reaction conditions, yields, and purification methods are crucial for replicating the synthesis in laboratory settings .
The molecular structure of IPA-3 features a complex arrangement that includes:
The molecular formula of IPA-3 is C₃₁H₅₉N₅O₂, with a molecular weight of approximately 525.83 g/mol. Structural confirmation has been achieved through mass spectrometry and nuclear magnetic resonance spectroscopy .
IPA-3 exhibits specific chemical reactivity primarily through its interaction with p21-activated kinases. The key reactions include:
In vitro assays demonstrate that IPA-3 can significantly reduce kinase activity at concentrations as low as 10 µM for other group I Paks, indicating broad-spectrum inhibition within this kinase family .
IPA-3's mechanism involves binding to the autoregulatory domain of p21-activated kinases, leading to:
Studies have shown that IPA-3 treatment results in altered signaling cascades associated with cell proliferation and migration, particularly in cancer cells and during recovery from spinal cord injuries .
IPA-3 is characterized by:
Key chemical properties include:
IPA-3 has been extensively studied for its potential therapeutic applications:
Group I p21-activated kinases (PAK1, PAK2, PAK3) exist in an autoinhibited dimeric state under basal conditions. The N-terminal regulatory region of PAK1 contains a p21-binding domain (PBD/CRIB domain; residues 67–150) that partially overlaps with an auto-inhibitory domain (AID; residues 83–149). In the inactive homodimer, the AID of one monomer inserts into the catalytic cleft of the partner monomer’s kinase domain, sterically blocking substrate access and ATP binding. This asymmetric dimerization is stabilized by extensive interfacial contacts involving the kinase N-lobe and the AID [2] [5].
Activation occurs when GTP-bound Rac1 or Cdc42 binds the PBD, triggering large-scale conformational changes: 1) Dissociation of the AID from the kinase domain; 2) Disruption of the dimeric structure; 3) Autophosphorylation of Thr423 in the activation loop; and 4) Unfolding of the kinase domain into a catalytically competent state. The PBD thus acts as a critical allosteric switch controlling kinase activity [5] [9]. IPA-3 exploits this regulatory mechanism by targeting the PBD rather than the conserved ATP-binding pocket. Biochemical studies confirm it binds the isolated regulatory domain (residues 67–150) with high apparent affinity (Kd ≈ 0.1 μM), exceeding its affinity for full-length PAK1 (Kd ≈ 1.92 μM) [2] [9]. This binding interferes with the GTPase-PAK1 interaction essential for activation.
Table 1: Key Structural Domains of PAK1 Involved in Autoinhibition and IPA-3 Binding
Domain | Residues | Function | Role in IPA-3 Mechanism |
---|---|---|---|
PBD/CRIB Domain | 67–150 | Binds Rac1/Cdc42•GTP; partially overlaps AID | Primary binding site for IPA-3 |
Auto-inhibitory Domain | 83–149 | Blocks kinase active site in trans within dimer | Conformational displacement upon IPA-3 binding |
Kinase Domain | 248–545 | Catalytic activity; contains Thr423 activation site | Not directly targeted by IPA-3 |
N-terminal Pro-rich Motifs | 12–45 | Binds adaptor proteins (GRB2, NCK, PIX) | Indirectly influences regulatory domain accessibility |
IPA-3 (2,2'-dihydroxy-1,1'-dinaphthyldisulfide) is a disulfide-containing naphthyl compound that covalently modifies the PAK1 regulatory domain. Fluorescence quenching and radiolabeled ([¹⁴C]-IPA-3) binding assays demonstrate that IPA-3 binds PAK1 in a time-, temperature-, and concentration-dependent manner. The interaction is covalent yet reversible under reducing conditions, characteristic of disulfide exchange [2] [9].
Mutagenesis studies pinpoint Cysteine 118 within the PBD as the critical residue for IPA-3 binding. The compound’s disulfide bridge undergoes nucleophilic attack by the thiol group of Cys118, forming a mixed disulfide adduct. This modification:
IPA-3 demonstrates marked selectivity for Group I PAKs (PAK1, PAK2, PAK3) over Group II PAKs (PAK4, PAK5, PAK6):
Table 2: Selectivity Profile of IPA-3 Against PAK Isoforms and Off-Target Kinases
Kinase | IC₅₀/Inhibition | Classification | Key Evidence |
---|---|---|---|
PAK1 | 2.5 μM | Group I PAK | Inhibits activation; binds PBD; cellular efficacy [4] [6] |
PAK2 | ~10 μM | Group I PAK | Moderate inhibition; reduced affinity compared to PAK1 [7] |
PAK3 | ~10 μM | Group I PAK | Similar profile to PAK2 [7] [9] |
PAK4 | >10,000 nM (No inhibition) | Group II PAK | No significant inhibition in HEK293 cellular kinase assays [4] [6] |
PAK5/6 | >10,000 nM (No inhibition) | Group II PAK | No binding or functional inhibition observed [4] [7] |
Off-target Kinases | Minimal inhibition | Diverse | Screening against >200 kinases showed only 5 with >80% inhibition at high [IPA-3] [1] [7] |
The basis for this selectivity lies in structural divergence:
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